Synthetic Methods
The synthesis of NU-7107 involves several key steps that leverage established organic chemistry techniques. The compound can be synthesized using a multi-step synthetic route that includes:
Technical parameters for synthesis often include temperature control, reaction time, and solvent choice, which are critical for optimizing yield and purity. For example, the use of polar aprotic solvents can facilitate the formation of intermediates while minimizing side reactions .
Structural Characteristics
NU-7107 has a complex molecular structure characterized by its pyrimidoisoquinolinone framework. The molecular formula is , with a molecular weight of approximately 272.35 g/mol. The structure features:
The three-dimensional conformation of NU-7107 is essential for its interaction with biological targets, and computational modeling or X-ray crystallography can provide insights into its spatial arrangement .
Reactivity Profile
NU-7107 participates in various chemical reactions typical for its functional groups:
These reactions are influenced by factors such as pH, temperature, and the presence of other reactants .
Biological Activity
NU-7107 functions primarily as an inhibitor of DNA-dependent protein kinase. Its mechanism involves:
Preclinical studies have demonstrated that NU-7107 enhances the effects of radiotherapy in tumor models by impairing DNA repair mechanisms .
Properties Overview
The physical and chemical properties of NU-7107 are crucial for its application in pharmacology:
These properties influence formulation strategies for drug delivery systems aimed at enhancing therapeutic efficacy .
Scientific Applications
NU-7107 has several promising applications in scientific research and medicine:
The versatility of NU-7107 makes it a valuable compound for both therapeutic applications and research into cellular mechanisms related to DNA damage response .
NU-7107 (CAS 503465-21-2) is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. DNA-PK comprises the Ku70/Ku80 heterodimer and the catalytic subunit DNA-PKcs. Upon DSB detection, Ku recruits DNA-PKcs, triggering autophosphorylation and recruitment of repair proteins [4] [9]. NU-7107 competitively binds to the ATP-binding pocket of DNA-PKcs, inhibiting its kinase activity. This disrupts the phosphorylation cascade, preventing DSB repair and leading to the accumulation of lethal DNA damage in cancer cells [6] [9].
Structurally, NU-7107 is a morpholino-chromenone derivative methylated at the C-2 and C-6 positions of the morpholine ring. This modification enhances metabolic stability compared to earlier analogs like NU7026. In vitro studies show NU-7107’s plasma clearance is four-fold slower than NU7026, attributed to reduced oxidative metabolism [6].
Table 1: Key Pharmacodynamic Properties of NU-7107
Property | Value/Outcome | Experimental Context |
---|---|---|
Primary Target | DNA-PK catalytic subunit | Enzyme inhibition assays |
IC₅₀ for DNA-PK | ~0.23 µM (comparable to NU7026) | Cell-free kinase assays |
Selectivity vs. PI3K | >50-fold higher selectivity | Kinase panel screening |
Metabolic Stability | 4x slower clearance than NU7026 | Mouse pharmacokinetic studies |
NU-7107 exhibits distinct mechanistic advantages over PARP inhibitors (e.g., olaparib, rucaparib) and ATM kinase inhibitors:
Table 2: Comparative Mechanisms of DNA Repair-Targeted Agents
Agent Class | Primary Target | Repair Pathway Affected | Therapeutic Context |
---|---|---|---|
NU-7107 | DNA-PKcs | NHEJ | Broad-spectrum radiosensitizer |
PARP Inhibitors | PARP-1/2 | BER/HR | BRCA-mutated ovarian cancer |
ATM Inhibitors | ATM | Checkpoint signaling | Radiation sensitization |
NU-7107 enhances the cytotoxicity of DSB-inducing agents through synergistic disruption of DNA repair:
Table 3: Preclinical Synergy Models of NU-7107 Combinations
Combination Agent | Cancer Model | Synergistic Effect | Proposed Mechanism |
---|---|---|---|
Camptothecin | Quiescent carcinoma | 3x increase in γH2AX foci; 90% cell death | NHEJ inhibition of Top1-DSB repair |
Cisplatin | BRCA-WT ovarian | 60% increase in apoptosis | Impaired crosslink-DSB resolution |
Ionizing Radiation | Glioblastoma | 70–90% reduction in cell survival | NHEJ blockade of IR-induced DSBs |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7